8-hexyl-3,5,5-trimethyl-2,3,4,5-tetrahydro-1H-chromeno[3,4-c]pyridin-10-ol
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Overview
Description
Preparation Methods
The synthesis of GNF-PF-5188 involves several steps, starting with the preparation of the tetrahydro-β-carboline scaffold. The key steps include:
Formation of the Tetrahydro-β-carboline Scaffold: This is typically achieved through a Pictet-Spengler reaction, where tryptamine is condensed with an aldehyde or ketone.
Functionalization: The scaffold is then functionalized with various substituents to enhance its biological activity. This may involve reactions such as alkylation, acylation, or halogenation.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
GNF-PF-5188 undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its efficacy.
Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups onto the molecule.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to assemble the final compound.
Scientific Research Applications
GNF-PF-5188 has several scientific research applications:
Chemistry: It is used as a model compound in the study of tetrahydro-β-carboline derivatives and their synthesis.
Biology: It has shown significant efficacy in vitro against Plasmodium falciparum, making it a valuable tool in the study of malaria.
Medicine: Its potential as an antimalarial agent is being explored, with studies showing its ability to inhibit the growth of the malaria parasite.
Industry: It may have applications in the development of new antimalarial drugs.
Mechanism of Action
The mechanism of action of GNF-PF-5188 involves its interaction with the malaria parasite’s mitochondrial transport system. It targets the major facilitator superfamily transporter, disrupting mitochondrial function and leading to the death of the parasite. This mechanism is distinct from other antimalarial drugs, making GNF-PF-5188 a promising candidate for further development .
Comparison with Similar Compounds
GNF-PF-5188 is similar to other tetrahydro-β-carboline derivatives, such as MMV085203 and GNF-PF-3600. it is unique in its specific targeting of the mitochondrial transport system in Plasmodium falciparum. This distinct mechanism of action sets it apart from other antimalarial compounds, which often target different pathways .
Similar Compounds
MMV085203: Another tetrahydro-β-carboline derivative with antimalarial activity.
GNF-PF-3600: A structurally related compound that also targets the mitochondrial transport system in Plasmodium falciparum.
Properties
Molecular Formula |
C21H31NO2 |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
8-hexyl-3,5,5-trimethyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-10-ol |
InChI |
InChI=1S/C21H31NO2/c1-5-6-7-8-9-15-12-18(23)20-16-10-11-22(4)14-17(16)21(2,3)24-19(20)13-15/h12-13,23H,5-11,14H2,1-4H3 |
InChI Key |
CXLQUCPRQKBNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C2C3=C(CN(CC3)C)C(OC2=C1)(C)C)O |
Origin of Product |
United States |
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